N-(diphenylmethyl)-N'-[hydroxy(diphenyl)acetyl]benzohydrazide
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Overview
Description
N-(DIPHENYLMETHYL)-N’-(2-HYDROXY-2,2-DIPHENYLACETYL)BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(DIPHENYLMETHYL)-N’-(2-HYDROXY-2,2-DIPHENYLACETYL)BENZOHYDRAZIDE typically involves the reaction of benzohydrazide with diphenylmethanol and 2-hydroxy-2,2-diphenylacetic acid. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazide bond. Common solvents used in this synthesis include ethanol, methanol, or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts or other additives might be used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(DIPHENYLMETHYL)-N’-(2-HYDROXY-2,2-DIPHENYLACETYL)BENZOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(DIPHENYLMETHYL)-N’-(2-HYDROXY-2,2-DIPHENYLACETYL)BENZOHYDRAZIDE can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential pharmacological properties. Hydrazides are known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Industry
In industry, N-(DIPHENYLMETHYL)-N’-(2-HYDROXY-2,2-DIPHENYLACETYL)BENZOHYDRAZIDE could be used in the development of new materials or as a precursor for the synthesis of polymers or other advanced materials.
Mechanism of Action
The mechanism of action of N-(DIPHENYLMETHYL)-N’-(2-HYDROXY-2,2-DIPHENYLACETYL)BENZOHYDRAZIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(DIPHENYLMETHYL)-N’-(2-HYDROXY-2,2-DIPHENYLACETYL)BENZOHYDRAZIDE include other hydrazides such as isoniazid, hydralazine, and phenelzine. These compounds share the hydrazide functional group but differ in their specific structures and properties.
Uniqueness
What sets N-(DIPHENYLMETHYL)-N’-(2-HYDROXY-2,2-DIPHENYLACETYL)BENZOHYDRAZIDE apart is its unique combination of functional groups and structural features. This uniqueness might confer specific reactivity or biological activity that distinguishes it from other hydrazides.
Properties
Molecular Formula |
C34H28N2O3 |
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Molecular Weight |
512.6 g/mol |
IUPAC Name |
N-benzhydryl-N'-(2-hydroxy-2,2-diphenylacetyl)benzohydrazide |
InChI |
InChI=1S/C34H28N2O3/c37-32(28-20-10-3-11-21-28)36(31(26-16-6-1-7-17-26)27-18-8-2-9-19-27)35-33(38)34(39,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25,31,39H,(H,35,38) |
InChI Key |
AHJYFVMYXVGLSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N(C(=O)C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Origin of Product |
United States |
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